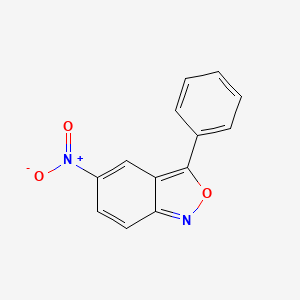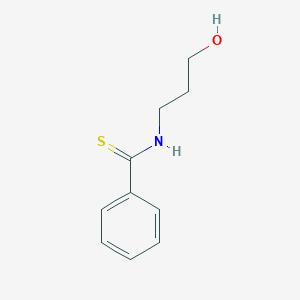
4-Undecylmorpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Undecylmorpholine is an organic compound with the molecular formula C15H31NO . It belongs to the class of morpholine derivatives, which are characterized by a morpholine ring substituted with various alkyl groups. This compound is notable for its surfactant properties and is used in various industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: 4-Undecylmorpholine can be synthesized through the reaction of morpholine with undecyl halides under basic conditions. The reaction typically involves the nucleophilic substitution of the halide by the morpholine nitrogen. The general reaction scheme is as follows:
Morpholine+Undecyl Halide→this compound+Halide Ion
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors where morpholine and undecyl halides are combined in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions: 4-Undecylmorpholine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The morpholine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives.
Substitution: Various substituted morpholine derivatives.
科学的研究の応用
4-Undecylmorpholine has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions.
Biology: Employed in the study of cell membranes due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of detergents, lubricants, and corrosion inhibitors.
作用機序
The mechanism of action of 4-undecylmorpholine is primarily related to its surfactant properties. The compound reduces surface tension, allowing it to interact with various molecular targets. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property makes it useful in drug delivery and membrane studies.
類似化合物との比較
Morpholine: The parent compound, which lacks the undecyl group.
4-Decylmorpholine: Similar structure but with a shorter alkyl chain.
4-Dodecylmorpholine: Similar structure but with a longer alkyl chain.
Uniqueness: 4-Undecylmorpholine is unique due to its specific alkyl chain length, which provides an optimal balance between hydrophilic and hydrophobic properties. This balance enhances its effectiveness as a surfactant and its ability to interact with biological membranes.
特性
CAS番号 |
46843-82-7 |
|---|---|
分子式 |
C15H31NO |
分子量 |
241.41 g/mol |
IUPAC名 |
4-undecylmorpholine |
InChI |
InChI=1S/C15H31NO/c1-2-3-4-5-6-7-8-9-10-11-16-12-14-17-15-13-16/h2-15H2,1H3 |
InChIキー |
LIQBMPCOZRQPQX-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCN1CCOCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



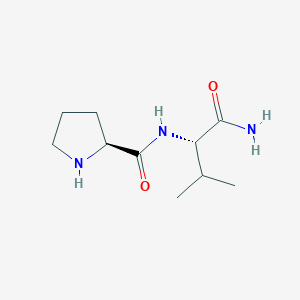


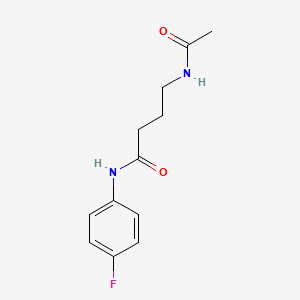
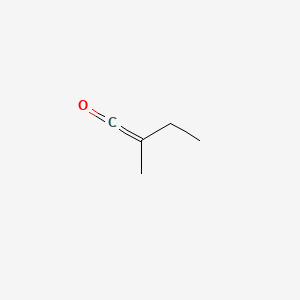
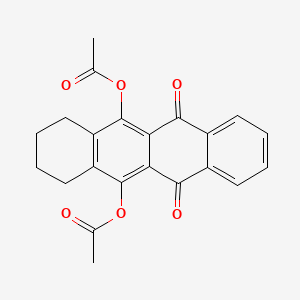
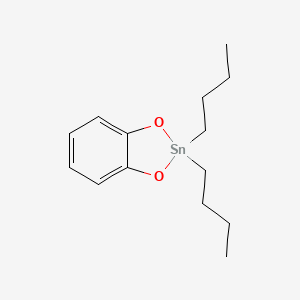
![6-Bromo-5H-benzo[a]phenoxazin-5-one](/img/structure/B14669452.png)
![4,5-Dimethyl-2-[(1r,2r,4s)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl]phenol](/img/structure/B14669455.png)
